molecular formula C9H10ClNO B8520652 5-chloro-2,N-dimethylbenzamide

5-chloro-2,N-dimethylbenzamide

Cat. No.: B8520652
M. Wt: 183.63 g/mol
InChI Key: XAGNPEXGQXKLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2,N-dimethylbenzamide is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

5-chloro-N,2-dimethylbenzamide

InChI

InChI=1S/C9H10ClNO/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)

InChI Key

XAGNPEXGQXKLDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Chloro-2-methylbenzoic acid (9.16 g, 53.7 mmol) and thionyl chloride (25.6 g, 15.7 ml, 215 mmol) were heated at reflux temperature for 1.5 h. Solvent was evaporated under reduced pressure and the residue dissolved in DCM (55 mL). Methylamine (aq.) (40%) (12.51 g, 13.90 mL, 161 mmol) was added dropwise at 0° C. The reaction mixture was allowed to warm to room temperature overnight. The reaction mixture was extracted with EtOAc (50 mL), washed with brine (50 mL), dried (Na2SO4) and evaporated in vacuo to afford 5-chloro-2,N-dimethylbenzamide (8.79 g, 47.9 mmol, 89%) as a white solid. This was used directly in the next stage without purification
Quantity
9.16 g
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step One
Quantity
13.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Thionyl chloride (42.8 ml, 586 mmol) was added to 5-chloro-2-methylbenzoic acid (25.0 g, 147 mmol). The mixture was stirred under heating to reflux for 1.5 hours. Thereafter, excessive thionyl chloride was distilled away under reduced pressure. The residue was dissolved in methylene chloride (140 ml), and a 40% methylamine aqueous solution (34.2 ml, 440 mmol) was then added dropwise thereto under cooling on ice. Thereafter, the obtained mixture was stirred at 0° C. for 1 day. Thereafter, the reaction solution was extracted with ethyl acetate, and the extract was then washed with a saturated saline solution. The resultant was then dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure. The obtained residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:3 to 3:2), so as to obtain 5-chloro-2,N-dimethylbenzamide (24.2 g; yield: 90%) in the form of a colorless solid.
Quantity
42.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.2 mL
Type
reactant
Reaction Step Two

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